4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
- 4-methyl-N-(5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound with the empirical formula C₁₁H₁₂N₂S₂ and a molecular weight of 236.36 g/mol .
- It belongs to the class of heterocyclic compounds, specifically a tetrahydrobenzothienopyrimidine derivative.
- The compound’s structure includes a benzamide group (C₆H₅CONH-) attached to a tetrahydrobenzothienopyrimidine ring system.
Preparation Methods
- Synthetic Routes :
- One synthetic route involves the condensation of 4-methylbenzaldehyde with 5,6,7,8-tetrahydrobenzothiophene-3,4-diamine, followed by cyclization to form the desired compound .
- Another method starts with 4-methylbenzaldehyde and 5,6,7,8-tetrahydrobenzothiophene-3,4-diamine, which undergoes a hydrazone formation reaction to yield the target compound .
- Industrial Production :
- Information on large-scale industrial production methods for this specific compound is limited. It is primarily synthesized in research laboratories for scientific investigations.
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
- Substitution : Halogenation reactions (e.g., chlorination or bromination) can introduce substituents.
- Major Products :
- The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology and Medicine : Investigated for potential pharmacological activities due to its unique structure.
- Industry : Limited industrial applications, but its derivatives may find use in materials science or drug development.
Mechanism of Action
- The exact mechanism of action is not well-documented. researchers explore its interactions with biological targets and pathways to understand its effects.
Comparison with Similar Compounds
- Similar Compounds :
- 7-Methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine-4(3H)-thione : A related compound with a similar ring system .
- 4-Methyl-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride : Another derivative with a pyridine ring .
- 5-Methyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]-pyrimidin-4-one : A structurally related compound .
Properties
Molecular Formula |
C18H17N3OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-methyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C18H17N3OS/c1-11-6-8-12(9-7-11)17(22)21-16-15-13-4-2-3-5-14(13)23-18(15)20-10-19-16/h6-10H,2-5H2,1H3,(H,19,20,21,22) |
InChI Key |
VKQMQORETWGNSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
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